molecular formula C23H22F7N4O6P B1673561 Fosaprepitant CAS No. 172673-20-0

Fosaprepitant

Cat. No.: B1673561
CAS No.: 172673-20-0
M. Wt: 614.4 g/mol
InChI Key: BARDROPHSZEBKC-OITMNORJSA-N
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Mechanism of Action

Target of Action

Fosaprepitant primarily targets the Substance P/Neurokinin 1 (NK1) receptors . These receptors play a crucial role in the vomiting reflex, making them an important target for antiemetic drugs .

Mode of Action

This compound is a prodrug of Aprepitant and acts as an antagonist of the Substance P/Neurokinin 1 (NK1) receptors . Upon biological activation, it blocks the signals given off by NK1 receptors, thereby reducing the likelihood of vomiting in patients undergoing chemotherapy .

Biochemical Pathways

The active form of this compound, Aprepitant, has been shown to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions . It crosses the blood-brain barrier and occupies brain NK1 receptors , affecting the biochemical pathways involved in the vomiting reflex.

Pharmacokinetics

This compound is rapidly converted to Aprepitant within 30 minutes after the end of infusion . The distribution volume of Aprepitant is approximately 70 L, indicating that it crosses the blood-brain barrier . It is metabolized in the liver via CYP3A4 (major), CYP1A2, and CYP2C19 (minor) enzymes, forming 7 weakly-active metabolites . The drug is excreted in urine (57%) and feces (45%) . The elimination half-life of Aprepitant is about 9 to 13 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the prevention of acute and delayed nausea and vomiting associated with chemotherapy . It has also been found to exhibit superior toxicity towards A549/DDP cells that overexpress GSTP1 compared with the A549 cell line , indicating potential anticancer effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the mixtures of this compound 150 mg in 50, 100, and 250 mL of 0.9 g/dl NaCl are physico-chemically stable for 7 days at room temperature (27.0 ± 0.9°C) and refrigerated (4.9 ± 1.5°C); and exposed to ambient light, 15 days at room temperature and refrigerated and protected from light . This information is crucial for the proper storage and administration of the drug.

Biochemical Analysis

Biochemical Properties

Fosaprepitant plays a crucial role in biochemical reactions by acting as a substance P/neurokinin 1 (NK1) receptor antagonist. Once converted to Aprepitant, it interacts with NK1 receptors in the brain, inhibiting the binding of substance P, a neuropeptide associated with emesis (vomiting). This interaction helps prevent chemotherapy-induced nausea and vomiting . Additionally, this compound has been identified as a potential inhibitor of Glutathione S-transferase P1 (GSTP1), an enzyme involved in cancer cell survival and resistance to therapeutic agents .

Cellular Effects

This compound influences various cellular processes, particularly in the context of chemotherapy-induced nausea and vomiting. By blocking NK1 receptors, it disrupts cell signaling pathways associated with emesis. This action helps maintain cellular function and prevents the adverse effects of chemotherapy on cells . Furthermore, this compound has shown potential in inducing apoptosis (programmed cell death) in cancer cells, particularly those overexpressing GSTP1 .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to Aprepitant, which then acts as a selective high-affinity antagonist of NK1 receptors. This binding inhibits the action of substance P, preventing the transmission of emetic signals to the brain . Additionally, this compound’s inhibition of GSTP1 involves binding interactions that disrupt the enzyme’s function, leading to increased apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The drug is rapidly converted to Aprepitant, which has a half-life of approximately 9 to 13 hours . Studies have shown that this compound remains stable and effective in preventing nausea and vomiting over extended periods, with no significant degradation observed . Long-term effects on cellular function include sustained inhibition of emetic pathways and potential enhancement of chemotherapy efficacy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, it effectively prevents chemotherapy-induced nausea and vomiting without significant adverse effects . At higher doses, some toxic effects have been observed, including peripheral edema and urinary tract infections . The threshold for these adverse effects is generally higher than the therapeutic dose, indicating a relatively wide safety margin .

Metabolic Pathways

This compound is metabolized primarily by the enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2C19 . Once metabolized, it is converted to Aprepitant, which undergoes further metabolism to produce several inactive metabolites. These metabolic pathways ensure the drug’s efficacy and clearance from the body .

Transport and Distribution

This compound is rapidly distributed throughout the body after intravenous administration. It crosses the blood-brain barrier, allowing it to exert its effects on central NK1 receptors . The drug is also highly bound to plasma proteins, which facilitates its transport and distribution within tissues .

Subcellular Localization

Once inside the cells, this compound (as Aprepitant) localizes primarily in the brain, where it binds to NK1 receptors . This subcellular localization is crucial for its antiemetic effects, as it directly inhibits the emetic signaling pathways. Additionally, its interaction with GSTP1 suggests potential localization within cancer cells, where it can induce apoptosis .

Chemical Reactions Analysis

Types of Reactions: Fosaprepitant Dimeglumine undergoes hydrolysis to convert into its active form, aprepitant . This conversion is crucial for its antiemetic effects.

Common Reagents and Conditions: The hydrolysis reaction requires an alkaline environment and the presence of N-methyl-D-glucosamine . The reaction conditions are carefully controlled to ensure the complete conversion of the intermediate to the final product.

Major Products Formed: The primary product formed from the hydrolysis of this compound dimeglumine is aprepitant, which is the active antiemetic agent .

Properties

IUPAC Name

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F7N4O6P/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38)/t12-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARDROPHSZEBKC-OITMNORJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F7N4O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801021651
Record name Fosaprepitant
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fosaprepitant
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Aprepitant has been shown in animal models to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions. Animal and human Positron Emission Tomography (PET) studies with Aprepitant have shown that it crosses the blood brain barrier and occupies brain NK1 receptors. Animal and human studies show that Aprepitant augments the antiemetic activity of the 5-HT3-receptor antagonist ondansetron and the corticosteroid ethasone and inhibits both the acute and delayed phases of cisplatin induced emesis. In summary, the active form of fosaprepitant is as an NK1 antagonist which is because it blocks signals given off by NK1 receptors. This therefore decreases the likelihood of vomiting in patients experiencing.
Record name Fosaprepitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06717
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

172673-20-0
Record name Fosaprepitant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172673-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fosaprepitant [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172673200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosaprepitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06717
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fosaprepitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSAPREPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L8OF9XRDC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fosaprepitant
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of fosaprepitant?

A1: this compound is a prodrug of aprepitant. It is rapidly converted to aprepitant in the body. Aprepitant selectively antagonizes human substance P/neurokinin 1 (NK1) receptors. []

Q2: What are the downstream effects of this compound binding to its target?

A2: By blocking NK1 receptors, aprepitant (and consequently, this compound) prevents the binding of substance P, a neuropeptide involved in the transmission of nausea and vomiting signals in the brain. This mechanism makes this compound effective in preventing chemotherapy-induced nausea and vomiting (CINV). [, ]

Q3: What is the molecular formula and weight of this compound dimeglumine?

A3: The molecular formula of this compound dimeglumine is C23H22F7N4O6P · 2(C7H17NO5) and its molecular weight is 1004.83 g/mol. []

Q4: What is the stability of this compound dimeglumine in various intravenous solutions?

A4: Studies have shown that mixtures of this compound dimeglumine 150mg in 50, 100, and 250 mL of 0.9% sodium chloride are physically and chemically stable for 7 days at both room temperature (27.0 ± 0.9°C) and under refrigeration (4.9 ± 1.5°C) when exposed to ambient light. Furthermore, stability extends to 15 days at these temperatures when shielded from light. When reconstituted and stored under refrigeration while exposed to light, stability is maintained for 12 days. []

Q5: How is this compound metabolized in the body?

A5: Upon intravenous administration, this compound is rapidly converted to aprepitant by ubiquitous phosphatases, mainly in blood. Aprepitant then undergoes extensive metabolism, primarily mediated by CYP3A4, with minor contributions from CYP1A2 and CYP2C19. [, ]

Q6: What is the elimination half-life of aprepitant, the active metabolite of this compound?

A6: The elimination half-life of aprepitant ranges from approximately 9 to 13 hours. This relatively long half-life allows for once-daily dosing of aprepitant and contributes to its effectiveness in controlling delayed CINV. []

Q7: Has the efficacy of this compound in preventing CINV been demonstrated in clinical trials?

A7: Yes, multiple phase III clinical trials have demonstrated the efficacy of a single-dose this compound regimen in preventing both acute and delayed CINV in patients receiving highly emetogenic chemotherapy, including high-dose cisplatin. These trials showed that this compound 150mg IV was either noninferior to the conventional 3-day aprepitant regimen or significantly superior to placebo. [, , , , ]

Q8: Are there studies evaluating this compound use in pediatric populations?

A8: Yes, while data on this compound use in pediatric patients is relatively limited compared to adults, studies have investigated its safety and efficacy in this population. Retrospective analyses and clinical trials suggest that this compound, in combination with other antiemetics, can be a safe and effective option for preventing CINV in children and adolescents undergoing chemotherapy. [, , , , , ]

Q9: Does this compound interact with drug-metabolizing enzymes?

A9: Yes, this compound is a weak inhibitor of CYP3A4, a major drug-metabolizing enzyme. This inhibition can lead to increased plasma concentrations of co-administered drugs that are also metabolized by CYP3A4, potentially increasing the risk of adverse events. [, ]

Q10: Are there dosage adjustments recommended for drugs co-administered with this compound?

A10: Yes, dosage adjustments may be necessary for certain drugs co-administered with this compound due to its CYP3A4 inhibitory effects. For example, when co-administered with intravenous this compound 150mg on day 1, oral dexamethasone doses on days 1 and 2 should be reduced by approximately 50%. []

Q11: What is the commercially available formulation of this compound?

A11: this compound dimeglumine is commercially available as a lyophilized powder in single-dose vials for intravenous administration. Each vial contains this compound dimeglumine equivalent to 150mg of this compound. []

Q12: How is the this compound solution prepared for intravenous administration?

A12: To prepare the this compound solution, the contents of the vial are first reconstituted with a specified volume of diluent. This initial reconstitution is followed by further dilution with compatible intravenous solutions, such as 0.9% sodium chloride, to achieve the desired concentration for infusion. []

Q13: What are the common adverse effects associated with this compound administration?

A13: While generally well-tolerated, this compound can cause infusion-site reactions, such as pain, erythema, swelling, and delayed drip infusion, particularly when administered through a peripheral vein. [, ]

Q14: Are there specific risk factors that may predispose patients to this compound-associated hypersensitivity reactions?

A14: Although the incidence of hypersensitivity reactions to this compound is low (<1%), it is crucial to be aware of potential risk factors. While specific risk factors are not fully elucidated due to the low occurrence, proper documentation, and patient-specific precautions are essential for early identification and management of any hypersensitivity reactions. []

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